molecular formula C8H5BrN2O B133846 5-Bromoquinazolin-4-OL CAS No. 147006-47-1

5-Bromoquinazolin-4-OL

Cat. No. B133846
M. Wt: 225.04 g/mol
InChI Key: QGHJLGZHULRQAJ-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromoquinazolin-4-OL, is a brominated quinazoline derivative. Quinazoline derivatives are known for their wide range of biological activities, including inhibition of tyrosine kinase activity, which is significant in cancer research due to its role in cell signaling pathways . These compounds are also explored for their antibacterial properties and potential use in the synthesis of antiviral and cytotoxic agents . The molecular structure of quinazoline derivatives allows for various substitutions, which can significantly alter their biological activity and physical properties.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available chemicals. For instance, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and assessed for antibacterial activity, showcasing the potential for creating novel compounds with specific biological functions . Similarly, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline serves as a key intermediate for anti-cancer drugs, indicating the importance of brominated quinazolines in medicinal chemistry . The synthesis of 6-bromo-4-iodoquinoline further demonstrates the versatility of these compounds as intermediates for biologically active molecules .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring system, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structure of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione reveals a nearly perpendicular orientation of the phenyl ring to the quinazoline ring system . This orientation and the specific substituents can influence the compound's binding affinity and biological activity.

Chemical Reactions Analysis

Brominated quinazolines participate in various chemical reactions, including nucleophilic substitution, which can lead to a range of substituted derivatives with different properties . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in substitution reactions. The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, for example, involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, indicating the potential for complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinazolines are influenced by their molecular structure and substituents. These properties include solubility, melting points, and spectroscopic characteristics, which are essential for their identification and characterization. The compound synthesized in paper exhibited distinct absorption and emission spectra in different solvents, indicating its potential as a fluorescent material. Additionally, the nonlinear optical properties and thermal stability of these compounds are of interest for various applications, including materials science .

Scientific Research Applications

Chemoselective Synthesis and Antimicrobial Evaluation

  • Application : Chemoselective synthesis of derivatives for antimicrobial activities.
  • Findings : A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, showing potent antibacterial and antifungal activities (Krishna, 2018).

Synthesis for Fluorescent Brightening Agents

  • Application : Development of fluorescent brightening agents.
  • Findings : Synthesis of 2-Aryl-6-substituted quinolines, including derivatives of 5-Bromoquinazolin-4-OL, which could potentially be used as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

Anti-inflammatory Agents

  • Application : Synthesis for potential use as anti-inflammatory agents.
  • Findings : Derivatives of 6-bromoquinazolin-4-one were synthesized and showed significant anti-inflammatory and analgesic activities (Kumar, Rajput, & Bhati, 2007).

Large Scale Pharmaceutical Manufacturing

  • Application : Large scale manufacturing of anticancer agents.
  • Findings : A detailed description of the manufacturing process of the anticancer agent Thymitaq from 6-bromo-5-methylanthranilic acid, which is closely related to 5-Bromoquinazolin-4-OL (Malmgren et al., 2008).

Hypotensive Agents

  • Application : Development of hypotensive agents.
  • Findings : A series of quinazolinone derivatives were prepared and showed significant hypotensive activity (Kumar, Tyagi, & Srivastava, 2003).

Antiviral and Cytotoxic Activities

  • Application : Investigating antiviral and cytotoxic properties.
  • Findings : Synthesized compounds of quinazolinones exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

Safety And Hazards

The safety data sheet for 5-Bromoquinazolin-4-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing in dust or mist and to use personal protective equipment when handling this compound .

properties

IUPAC Name

5-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHJLGZHULRQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602324
Record name 5-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinazolin-4-OL

CAS RN

147006-47-1
Record name 5-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,4-dihydroquinazolin-4-one
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